molecular formula C8H9ClN2O3 B13548732 (s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol

Cat. No.: B13548732
M. Wt: 216.62 g/mol
InChI Key: JQTRZWPSOGJFPK-ZCFIWIBFSA-N
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Description

(S)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a nitro (-NO₂) and chloro (-Cl) substituent at the 2- and 6-positions of its aromatic ring. The stereochemistry (S-configuration) at the amino-bearing carbon is critical for its biological interactions, as seen in structurally related compounds .

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-6-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-5-2-1-3-7(11(13)14)8(5)6(10)4-12/h1-3,6,12H,4,10H2/t6-/m1/s1

InChI Key

JQTRZWPSOGJFPK-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the chloro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amination: The resulting compound is then subjected to amination to introduce the amino group at the alpha position of the ethan-1-ol backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The 2-chloro-6-nitro arrangement in the target compound contrasts with 3-chloro () and 2,4-/2,6-dichloro () analogs. In collagenase inhibitors, chlorine at the 2-position enhances binding via steric complementarity, while nitro groups (absent in compounds) may introduce polar interactions or metabolic instability .
  • The 2,6-dichloro analog in exhibited tighter hydrogen bonding (1.961 Å vs. 2.202 Å in 2,4-dichloro), suggesting that para-substituents (e.g., 6-nitro in the target compound) could further modulate binding dynamics.

Functional Group Impact: Replacement of the ethanol (-OH) group in the target compound with a carboxylic acid (-COOH) or alkyne () alters hydrophilicity and reactivity. For instance, -COOH enables salt bridge formation in enzymes, whereas -OH may participate in H-bonding or serve as a synthetic handle for conjugation .

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods in , involving coupling reactions (e.g., HATU-mediated amidation) and Boc-deprotection. However, the nitro group may necessitate cautious handling due to explosive hazards .

Research Implications

  • Drug Design: The target compound’s nitro group could enhance binding to targets requiring electron-deficient aromatic systems, while its ethanol moiety offers a site for prodrug derivatization.
  • Structural Insights : Docking studies (as in ) are recommended to compare its binding modes with dichloro analogs, particularly regarding nitro-mediated interactions.

Biological Activity

(S)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is an organic compound notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H10_{10}ClN3_3O3_3
  • Molecular Weight : Approximately 231.64 g/mol
  • Chirality : The compound has a chiral center at the second carbon, which significantly influences its biological interactions.

The presence of both a chloro group and a nitro group on the aromatic ring enhances its chemical reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Skin Sensitization : Studies have shown that this compound can induce skin sensitization, which is relevant for evaluating its safety in cosmetic and pharmaceutical applications.
  • Antimicrobial Properties : Preliminary findings suggest that it possesses antibacterial activity against a range of bacteria. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .
  • Mutagenicity : The compound has been included in lists of mutagenic chemicals, suggesting that it may pose genetic risks under certain conditions .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:

Bacterial StrainMIC (mg/mL)Activity Level
Escherichia coli0.0195Strong
Bacillus mycoides0.0048Strong
Staphylococcus aureus5.64Moderate
Pseudomonas aeruginosa13.40Moderate

These findings suggest that the compound is particularly effective against E. coli and B. mycoides, making it a candidate for further development as an antibacterial agent.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Sonication Method : Utilizing sonication at controlled temperatures to enhance yield and purity.
  • Column Chromatography : Employed for purification post-synthesis to isolate the desired enantiomer effectively.

Unique Features and Comparisons

This compound's unique combination of structural features distinguishes it from other compounds with similar functionalities. For example:

Compound NameStructural CharacteristicsUnique Features
4-Amino-2-chlorophenolContains an amino group and chloro substituentUsed in dye manufacturing
2-Chloro-N-(4-nitrophenyl)acetamideSimilar nitro substitution with acetamideExhibits antibacterial properties
4-NitroanilineLacks chloro substituent but has a nitro groupKnown for dye production

The distinct combination of a chiral center, chloro group, and nitro substituent potentially enhances the biological activity of this compound compared to simpler derivatives like 4-Nitroaniline or 4-Amino-2-chlorophenol.

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